2-Chloro-6-iodobenzonitrile
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Overview
Description
2-Chloro-6-iodobenzonitrile is a halogenated benzene derivative with the molecular formula C7H3ClIN. It is known for its potential biological activity and applications in various fields, including medical and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-iodobenzonitrile can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include:
Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.
Base: Common bases used include potassium carbonate or sodium hydroxide.
Solvent: Solvents like toluene or dimethylformamide are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Coupling Reactions: Organoboron compounds, palladium catalysts, and bases like potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds or other coupled products.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Scientific Research Applications
2-Chloro-6-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its role as a kinase inhibitor.
Medicine: Investigated for its potential use in drug development, particularly for cancer and autoimmune diseases.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodobenzonitrile involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, thereby affecting various cellular pathways. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodobenzonitrile
- 2-Bromo-6-iodobenzonitrile
- 2-Chloro-6-bromobenzonitrile
Uniqueness
2-Chloro-6-iodobenzonitrile is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-chloro-6-iodobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWVDNGKVMKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347458 |
Source
|
Record name | 2-Chloro-6-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89642-53-5 |
Source
|
Record name | 2-Chloro-6-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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